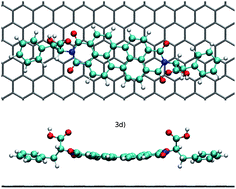Efficient dispersion of multi-walled carbon nanotubes in aqueous solution by non-covalent interaction with perylene bisimides†
RSC Advances Pub Date: 2013-10-14 DOI: 10.1039/C3RA42422G
Abstract
A selection of bolaamphiphilic perylene bisimides (PBI) were prepared from the reaction of perylenetetracarboxylic dianhydride with α-amino acids. These molecules were obtained in good yield using a simple synthetic protocol and avoiding the need for complex purification methods, a major advantage for future applications. Carbon nanotubes (CNT) were dispersed in an aqueous solution of the PBI, buffered at pH 7, and the suspension was studied by absorption and emission spectroscopy. PBI functionalized with Boc-lysine and phenylalanine led to an excellent suspension of CNT in water, stable for at least 24 h at room temperature. Theoretical calculations were used to support and explain the experimental observations.


Recommended Literature
- [1] Superior lithium-storage properties derived from a g-C3N4-embedded honeycomb-shaped meso@mesoporous carbon nanofiber anode loaded with Fe2O3 for Li-ion batteries
- [2] Contents list
- [3] One-pot synthesis of zinc doped yttrium copper titanate by semi-wet route exhibiting enhanced dielectric constant and suppressed dielectric loss
- [4] A novel stimuli-responsive fluorescent elastomer based on an AIE mechanism†
- [5] Dendritic unzipped carbon nanofibers enable uniform loading of surfactant-free Pd nanoparticles for the electroanalysis of small biomolecules†
- [6] A review of passive sampling systems for ambient air mercury measurements†
- [7] Core–shell microcapsules: biofabrication and potential applications in tissue engineering and regenerative medicine
- [8] A machine learning-based framework to design capillary-driven networks
- [9] Surface transfer doping can mediate both colloidal stability and self-assembly of nanodiamonds†
- [10] Structure and magnetic properties of open-ended silicon carbide nanotubes

Journal Name:RSC Advances
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 183506-66-3









